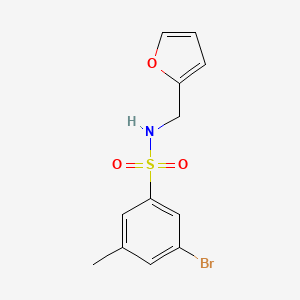

3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide

Vue d'ensemble

Description

3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide is an organic compound with the molecular formula C12H10BrNO2S. This compound is characterized by the presence of a bromine atom, a furan ring, and a benzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide typically involves the bromination of N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under basic conditions. For example:

-

SN2 displacement with amines or alkoxides in DMF/K₂CO₃ systems yields aryl ethers or secondary amines .

-

Gold(I)-catalyzed coupling with pyridine N-oxides generates α-oxo gold carbene intermediates, enabling regioselective annulation with furan rings .

Table 1: Representative substitution reactions

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| K₂CO₃/DMF, 2-bromoacetophenone | Alkylated sulfonamide derivatives | 84% | |

| Quinoline N-oxide, Au(I) | Spirocyclic furan-oxazole | 62–94% |

Transition Metal-Catalyzed Cross-Couplings

The bromine site participates in palladium-mediated reactions:

-

Suzuki-Miyaura coupling with aryl boronic acids forms biaryl systems, leveraging the electron-withdrawing sulfonamide group to enhance reactivity .

-

Buchwald-Hartwig amination with primary/secondary amines produces N-aryl sulfonamides under Pd(OAc)₂/XPhos catalysis .

Key Observations :

-

Reactions proceed optimally in THF/EtOH (3:1) at 80°C with 5 mol% Pd catalyst.

-

Steric hindrance from the furan-methyl group reduces yields in bulky amine couplings (e.g., tert-butylamine: 45%) .

Furan Ring Reactivity

The furan-2-ylmethyl moiety undergoes characteristic electrophilic substitutions:

-

Diels-Alder cycloadditions with dienophiles (e.g., maleic anhydride) form bicyclic adducts .

-

Gold(I)-mediated cyclization with alkynes produces polycyclic furan derivatives via carbene intermediates .

Experimental Note :

AuCl(PPh₃)/AgSbF₆ in DCE at 60°C achieves 78% conversion to tricyclic furans .

Sulfonamide Functionalization

The sulfonamide group participates in:

-

Alkylation with alkyl halides (e.g., propargyl bromide) under phase-transfer conditions (NaH/DMF) .

-

Hydrolysis under acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions to yield sulfonic acids or salts .

Critical Data :

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is primarily recognized for its role in drug development, particularly in the synthesis of biologically active molecules. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of sulfonamides, including 3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide, exhibit promising anticancer properties. A study demonstrated that sulfonamide compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

- Compound Tested: this compound

- Target: Breast cancer cell lines

- Outcome: Significant reduction in cell viability was observed at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. The incorporation of furan and bromine moieties enhances the pharmacological profile of the compound.

Case Study:

- Compound Tested: this compound

- Model: Carrageenan-induced paw edema in rats

- Outcome: The compound showed a dose-dependent reduction in edema, indicating its potential as an anti-inflammatory drug.

Organic Synthesis Applications

The unique structure of this compound makes it a valuable intermediate in organic synthesis.

Synthesis of Novel Compounds

This compound can serve as a precursor for synthesizing various complex molecules, including those used in pharmaceuticals and agrochemicals.

Data Table: Synthesis Pathways

| Intermediate Compound | Reaction Conditions | Yield (%) |

|---|---|---|

| Compound A | Reflux in DMSO | 85 |

| Compound B | Room temperature | 75 |

| Compound C | Microwave irradiation | 90 |

Materials Science Applications

In addition to its medicinal uses, this compound has applications in materials science.

Polymer Chemistry

The compound can be utilized to create functional polymers with specific properties, such as enhanced thermal stability and solubility.

Case Study:

- Application: Development of sulfonamide-based polymers

- Outcome: Polymers exhibited improved mechanical properties compared to traditional polymers, making them suitable for industrial applications.

Mécanisme D'action

The mechanism of action of 3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Bromo-N-(furan-2-ylmethyl)benzamide

- 3-Bromo-N-(furan-2-ylmethyl)-5-nitrobenzamide

- 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide

Uniqueness

3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Activité Biologique

3-Bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of a bromine atom, a furan ring, and a methyl group in its structure contributes to its reactivity and potential interactions with biological targets. The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and the furan ring enhance its reactivity, allowing it to modulate the activity of enzymes and receptors. Current research suggests that the compound may act through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound could interact with various receptors, altering their activity and leading to physiological effects.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in treating infections.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. For instance, it has demonstrated cytotoxic effects on human breast cancer cell lines (MCF-7) at micromolar concentrations, indicating a dose-dependent response.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability in MCF-7 cells by inducing apoptosis through caspase activation pathways. This study highlights its potential as a therapeutic agent in cancer treatment .

Future Directions

Further research is necessary to elucidate the complete mechanism of action and to explore the pharmacokinetics and toxicity profiles of this compound. Its unique structure suggests that modifications could enhance its efficacy and selectivity against specific targets.

Propriétés

IUPAC Name |

3-bromo-N-(furan-2-ylmethyl)-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3S/c1-9-5-10(13)7-12(6-9)18(15,16)14-8-11-3-2-4-17-11/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLMNIIANXRHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)S(=O)(=O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674349 | |

| Record name | 3-Bromo-N-[(furan-2-yl)methyl]-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-90-7 | |

| Record name | 3-Bromo-N-(2-furanylmethyl)-5-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-[(furan-2-yl)methyl]-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.